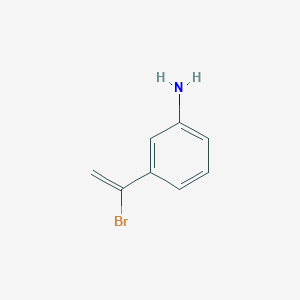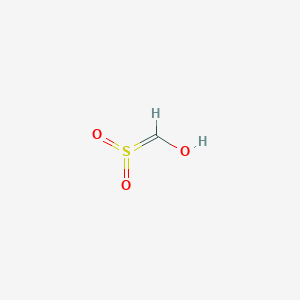![molecular formula C18H20O2 B14191963 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one CAS No. 922731-22-4](/img/structure/B14191963.png)
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is an organic compound with the molecular formula C18H20O2 It is a ketone derivative characterized by the presence of a phenyl group substituted with a 4-methylphenoxy group and a 2,2-dimethylpropan-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one typically involves the reaction of 4-methylphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, followed by a Friedel-Crafts acylation to introduce the ketone functionality. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propanoic acid
Reduction: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-ol
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring
科学的研究の応用
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenoxy and ketone groups allows for potential hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and signaling pathways.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Lacks the phenoxy group, resulting in different chemical and biological properties.
2,2-Dimethyl-1-(4-methylphenyl)propan-1-one: Similar structure but without the additional phenyl ring, leading to variations in reactivity and applications.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group instead of the phenoxy group, affecting its chemical behavior and uses.
Uniqueness
2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is unique due to the presence of both the phenoxy and ketone functionalities, which confer distinct reactivity and potential for diverse applications in various fields of research.
特性
CAS番号 |
922731-22-4 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)20-16-8-6-5-7-15(16)17(19)18(2,3)4/h5-12H,1-4H3 |
InChIキー |
NTKVTCMGVQTOKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)


